molecular formula C16H18FNO2 B14860092 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol

Cat. No.: B14860092
M. Wt: 275.32 g/mol
InChI Key: ZGIXVGDRZZGWCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 5-fluoro-2-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

2-ethoxy-6-[(5-fluoro-2-methylanilino)methyl]phenol

InChI

InChI=1S/C16H18FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-9-13(17)8-7-11(14)2/h4-9,18-19H,3,10H2,1-2H3

InChI Key

ZGIXVGDRZZGWCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)C

Origin of Product

United States

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